molecular formula C17H16N2O2 B2554500 Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 220465-48-5

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2554500
CAS No.: 220465-48-5
M. Wt: 280.327
InChI Key: UITKHAJJPIWQTC-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of an ethyl ester group at the 3-position and a phenyl group at the 2-position further defines its chemical structure

Scientific Research Applications

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications, including:

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction proceeds as follows:

    Condensation Reaction: 2-aminopyridine reacts with α-bromoketones in the presence of a base to form the imidazo[1,2-a]pyridine core.

    Esterification: The resulting product is then esterified with ethyl chloroformate to introduce the ethyl ester group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their biological functions. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
  • 8-Methyl-2-phenylimidazo[1,2-a]pyridine
  • Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Comparison: Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the ethyl ester group at the 3-position and the methyl group at the 8-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITKHAJJPIWQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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